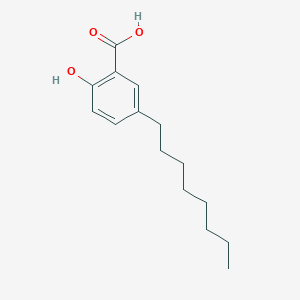

Benzoic acid, 2-hydroxy-5-octyl-

Description

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their structural versatility and functional properties. This substitution pattern confers unique physicochemical properties:

- Acidity: The hydroxyl group at position 2 increases acidity (pKa ~2.8–3.0), similar to salicylic acid, but steric hindrance from the octyl group may slightly modulate this value.

Properties

CAS No. |

28488-49-5 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2-hydroxy-5-octylbenzoic acid |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11,16H,2-8H2,1H3,(H,17,18) |

InChI Key |

IKRKINIKITZMKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Properties of Selected Benzoic Acid Derivatives

| Compound | Substituents | Water Solubility | LogP | Key Applications |

|---|---|---|---|---|

| Benzoic acid, 2-hydroxy-5-octyl- | 2-OH, 5-C8H17 | Low | ~5.2* | Surfactants, drug delivery |

| Benzoic acid (BA) | None | Moderate (3.4 g/L) | 1.87 | Food preservative |

| Salicylic acid | 2-OH | Low (1.8 g/L) | 2.01 | Topical anti-inflammatory |

| 2-Amino-5-Bromo Benzoic Acid | 2-NH2, 5-Br | Moderate | ~2.5 | Anticancer agents (MCF7 cells) |

| 2-Methoxy-5-sulfobenzoic acid | 2-OCH3, 5-SO3H | High | <0 | Dyes, ion-exchange resins |

*Estimated based on octanol-water partitioning trends for alkyl-substituted aromatics.

- Extraction Behavior: In emulsion liquid membrane systems, benzoic acid derivatives with higher hydrophobicity (e.g., phenol, benzoic acid) exhibit faster extraction rates due to larger distribution coefficients (m). The octyl chain in 2-hydroxy-5-octyl-benzoic acid likely enhances m further, enabling rapid initial extraction similar to phenol (>98% in <5 minutes) but slower effective diffusivity due to molecular bulk .

- Solubility : Compared to sulfonated derivatives (e.g., 2-methoxy-5-sulfobenzoic acid), the octyl group drastically reduces water solubility, limiting applications in aqueous systems but favoring use in lipid-rich environments .

Table 2: Toxicity and Bioactivity Profiles

| Compound | LD50 (Mice, Oral) | Notable Bioactivity |

|---|---|---|

| Benzoic acid, 2-hydroxy-5-octyl- | Not reported | Potential surfactant or antimicrobial |

| 2-Amino-5-Bromo Benzoic Acid | Comparable to cisplatin (CACO2 cells) | MCF7 breast cancer inhibition (IC50 ~5 µM) |

| Salicylic acid | 891 mg/kg | Anti-inflammatory, keratolytic |

| 5-Hydroxy anthranilic acid | Inactive | Antioxidant (ineffective in CACO2) |

- Quantitative Structure-Toxicity Relationships (QSTR): Molecular connectivity indices (0JA, 1JA, JB) correlate with toxicity in benzoic acids.

- Anticancer Activity: Unlike halogenated derivatives (e.g., 2-Amino-5-Bromo Benzoic Acid), the octyl group’s hydrophobicity might enhance cellular uptake but could reduce specificity, as seen in inactive compounds like 5-Hydroxy anthranilic acid .

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-5-octyl-benzoic acid, and how do substituent positions influence reactivity?

The synthesis of substituted benzoic acids typically involves Friedel-Crafts alkylation or carboxylation. For 2-hydroxy-5-octyl-benzoic acid, a plausible route is:

- Step 1 : Introduce the octyl group via alkylation of salicylic acid (2-hydroxybenzoic acid) using 1-bromooctane under acidic conditions.

- Step 2 : Optimize regioselectivity using catalysts like AlCl₃ to direct substitution to the para position relative to the hydroxyl group .

- Methodological Note : Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation . Substituent steric effects and electronic directing groups (e.g., -OH) critically influence reaction pathways and yields .

Q. Which analytical techniques are most effective for characterizing 2-hydroxy-5-octyl-benzoic acid’s purity and structure?

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Quantifies purity and identifies impurities using retention time and mass-to-charge ratios. For structural confirmation, employ high-resolution MS to distinguish between isomers .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., hydroxyl at position 2, octyl at position 5). DEPT-135 or 2D COSY experiments resolve overlapping signals in aromatic regions .

- FT-IR : Confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~2500-3300 cm⁻¹) .

Q. How do the physicochemical properties of 2-hydroxy-5-octyl-benzoic acid affect its solubility and stability in experimental setups?

- Solubility : The hydroxyl group enhances polarity, improving solubility in polar solvents (e.g., ethanol, DMSO), while the octyl chain increases lipophilicity. Conduct solubility tests in buffers (pH 2–10) to optimize formulation .

- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., decarboxylation) are pH-dependent; acidic conditions stabilize the carboxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-hydroxy-5-octyl-benzoic acid derivatives?

- Data Triangulation : Cross-validate bioactivity (e.g., antioxidant assays like DPPH/ABTS) using orthogonal methods (e.g., cell-based ROS assays) .

- Structural Confirmation : Ensure synthesized compounds are free of impurities (e.g., residual catalysts) that may skew bioactivity results. Use preparative HPLC for purification .

- Mechanistic Studies : Employ molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and validate via SPR (Surface Plasmon Resonance) .

Q. What experimental design considerations are critical for optimizing the alkylation step in synthesizing 2-hydroxy-5-octyl-benzoic acid?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve para-substitution selectivity. Monitor reaction kinetics via in-situ IR .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility. Use DoE (Design of Experiments) to optimize temperature and molar ratios .

- Byproduct Analysis : Identify side products (e.g., di-alkylated derivatives) using GC-MS and adjust stoichiometry to minimize their formation .

Q. How can researchers assess the environmental impact of 2-hydroxy-5-octyl-benzoic acid during disposal?

- Ecotoxicology Testing : Perform acute toxicity assays on Daphnia magna or algae to determine EC₅₀ values. Compare with PNEC (Predicted No-Effect Concentration) thresholds .

- Degradation Studies : Use OECD 301B (Ready Biodegradability) tests to evaluate mineralization in aqueous systems. LC-MS/MS can track degradation intermediates .

- Regulatory Compliance : Adhere to REACH guidelines for hazard classification and disposal protocols. Document DNELs (Derived No-Effect Levels) for occupational exposure .

Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?

- Liposome Binding Assays : Prepare liposomes mimicking mammalian membranes (e.g., DOPC/DPPC/cholesterol). Use fluorescence quenching or SPR to quantify partitioning .

- MD Simulations : Model interactions with lipid bilayers (e.g., CHARMM force fields) to predict permeability and accumulation .

- Caco-2 Permeability : Assess intestinal absorption potential in vitro. Correlate with LogP values (octanol-water partition coefficient) .

Methodological Notes

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) during synthesis. Avoid dust formation; benzoic acid derivatives are skin/eye irritants .

- Data Reproducibility : Report detailed reaction conditions (catalyst loading, solvent purity) and analytical parameters (HPLC gradients, MS ionization modes) .

- Ethical Compliance : For biological studies, follow institutional guidelines for in vivo/in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.